4-((tert-Butoxycarbonyl)amino)-2-methylcyclohexane-1-carboxylic acid
Description
4-((tert-Butoxycarbonyl)amino)-2-methylcyclohexane-1-carboxylic acid is a cyclohexane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position, a methyl substituent at the 2-position, and a carboxylic acid group at the 1-position. This compound is structurally designed to balance steric effects, solubility, and reactivity, making it valuable in organic synthesis and medicinal chemistry. The Boc group serves as a temporary protective moiety for amines, enabling selective reactions in multi-step syntheses, while the carboxylic acid group enhances solubility and facilitates conjugation to other molecules .
Properties
Molecular Formula |
C13H23NO4 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H23NO4/c1-8-7-9(5-6-10(8)11(15)16)14-12(17)18-13(2,3)4/h8-10H,5-7H2,1-4H3,(H,14,17)(H,15,16) |
InChI Key |
XLFIBOLBJDNTNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCC1C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butoxycarbonyl)amino)-2-methylcyclohexane-1-carboxylic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction can be carried out in aqueous or organic solvents like acetonitrile, and the Boc group can be removed using strong acids like trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for Boc-protected amino acids often involve the use of flow microreactor systems, which allow for the efficient and scalable introduction of the Boc group into various organic compounds . These methods are advantageous due to their ability to control reaction conditions precisely and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butoxycarbonyl)amino)-2-methylcyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-((tert-Butoxycarbonyl)amino)-2-methylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((tert-Butoxycarbonyl)amino)-2-methylcyclohexane-1-carboxylic acid involves the protection of the amino group, which prevents unwanted side reactions during chemical transformations. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .
Comparison with Similar Compounds
Substituent Position and Type
The structural uniqueness of 4-((tert-Butoxycarbonyl)amino)-2-methylcyclohexane-1-carboxylic acid becomes evident when compared to related cyclohexane derivatives:
| Compound Name | Substituents | Key Structural Differences |
|---|---|---|
| Target Compound | 4-Boc-amino, 2-methyl, 1-carboxylic acid | Reference structure |
| 4-(2-{[(tert-Butoxycarbonyl)amino}ethyl)cyclohexane-1-carboxylic acid | 4-Boc-aminoethyl, 1-carboxylic acid | Ethyl linker between Boc and cyclohexane |
| trans-4-(tert-Butoxycarbonyl)aminocyclohexanol | 4-Boc-amino, trans-hydroxyl (instead of carboxylic acid) | Hydroxyl replaces carboxylic acid; trans stereochemistry |
| 4-[(tert-Butoxy)carbonyl]cyclohexane-1-carboxylic acid | 4-Boc group (no amino or methyl) | Lacks amino and methyl groups |
| 1-{[(Benzyloxy)carbonyl]amino}-4-tert-butylcyclohexane-1-carboxylic acid | Benzyloxycarbonyl (Cbz) instead of Boc, 4-tert-butyl | Different protecting group; bulky tert-butyl |
Key Observations :
- Ethyl vs. Methyl Substituents : The ethyl linker in the compound from increases flexibility but reduces steric hindrance compared to the 2-methyl group in the target compound.
- Protecting Groups: The Boc group (tert-butoxycarbonyl) offers acid-labile protection, whereas the Cbz group in requires hydrogenolysis for removal, affecting synthetic strategies .
- Functional Group Replacements : Replacing the carboxylic acid with a hydroxyl group (as in ) alters solubility and hydrogen-bonding capabilities, impacting biological interactions.
Key Observations :
- Potency: The ethyl-linked compound in exhibits higher potency (IC50 = 5.0 µM) than cyclobutane or trans-cyclohexyl analogues, suggesting the importance of the cyclohexane scaffold and Boc-amino positioning.
- Bioavailability : The target compound’s methyl group may enhance bioavailability compared to cyclobutane derivatives (50% in ) by improving membrane permeability.
Solubility and Stability
- Solubility : The carboxylic acid group in the target compound enhances aqueous solubility compared to ester derivatives (e.g., ethyl esters in ), which are more lipophilic.
- Stability : The Boc group’s acid sensitivity contrasts with the stability of Cbz-protected analogues , influencing storage and reaction conditions.
Biological Activity
4-((tert-Butoxycarbonyl)amino)-2-methylcyclohexane-1-carboxylic acid (often abbreviated as Boc-amino acid) is a derivative of amino acids that plays a significant role in organic synthesis and pharmaceutical research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in various biological and chemical contexts. Understanding its biological activity is crucial for its application in drug development and other therapeutic areas.
- Molecular Formula : C₁₁H₁₉N₁O₄
- Molecular Weight : 229.28 g/mol
- CAS Number : 252720-31-3
The mechanism of action of 4-((tert-butoxycarbonyl)amino)-2-methylcyclohexane-1-carboxylic acid primarily revolves around its ability to act as an intermediate in peptide synthesis. The Boc group serves as a protective moiety, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can engage in hydrogen bonding and electrostatic interactions with biological targets, such as enzymes or receptors, facilitating various biological processes.
Antimicrobial Activity
Research has indicated that derivatives of Boc-protected amino acids exhibit significant antimicrobial properties. A study demonstrated that compounds related to Boc-amino acids showed inhibitory effects against various bacterial strains, suggesting potential applications in developing new antibiotics .
Anticancer Properties
Some studies have explored the anticancer potential of Boc-amino acid derivatives. For instance, certain compounds have been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. This suggests that 4-((tert-butoxycarbonyl)amino)-2-methylcyclohexane-1-carboxylic acid could be a lead compound for further anticancer drug development .
Enzyme Inhibition
The Boc-protected amino acids have been investigated for their role as enzyme inhibitors. They can serve as substrates or inhibitors for various enzymes, impacting metabolic pathways. For example, certain derivatives have been found to inhibit serine proteases, which are crucial in many physiological processes .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits serine proteases |
Case Study: Antimicrobial Efficacy
In a study conducted by Razaq et al., various Boc-protected amino acids were synthesized and tested against common bacterial pathogens. The results indicated that compounds with specific structural modifications exhibited enhanced antibacterial activity compared to unprotected analogs. This highlights the importance of the Boc group in enhancing bioactivity .
Case Study: Cancer Cell Line Studies
Research focused on the effect of Boc-amino acid derivatives on human cancer cell lines showed promising results in reducing cell viability and promoting apoptosis. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming the potential of these compounds in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
